1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride chemical structure and properties
1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride chemical structure and properties
This guide provides an in-depth technical analysis of 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.
A Versatile Scaffold for Medicinal Chemistry
Executive Summary
1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride (CAS: 2680537-25-9) is a bifunctional heterocyclic building block characterized by a piperidine ring N-arylated at the 3-position of a pyridine moiety. This scaffold is highly valued in drug discovery for its ability to modulate physicochemical properties (logD, solubility) and provide a semi-rigid vector for fragment growing. It serves as a key pharmacophore in the development of inhibitors for targets such as ALK , ROS1 , and Smoothened (Smo) receptors.
Chemical Identity & Structural Analysis[2][3]
| Property | Specification |
| IUPAC Name | 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride |
| Common Name | 1-(3-Pyridyl)-4-aminopiperidine 2HCl |
| CAS Number | 2680537-25-9 |
| Molecular Formula | C₁₀H₁₅N₃[1] · 2HCl |
| Molecular Weight | 250.17 g/mol (Salt); 177.25 g/mol (Free Base) |
| SMILES | Cl.Cl.NC1CCN(CC1)c2cccnc2 |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water (>50 mg/mL), DMSO; sparingly soluble in DCM |
Structural Logic & Salt Form Rationale
The molecule consists of three distinct chemical environments:
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The Pyridine Ring: Acts as a hydrogen bond acceptor (HBA) and provides π-stacking capability.
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The Piperidine Linker: A semi-rigid, non-planar spacer that positions the primary amine ~6 Å from the aromatic core, enforcing a specific vector.
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The Primary Amine (C4): A solvent-exposed handle for amide coupling, reductive amination, or urea formation.
Why Dihydrochloride? The free base contains a basic primary amine (pKa ~10.5) and a moderately basic pyridine nitrogen (pKa ~5.2). The N1-piperidine nitrogen is an aniline-like nitrogen conjugated to the pyridine ring, rendering it non-basic (pKa < 1). The dihydrochloride form ensures protonation of both the primary amine and the pyridine nitrogen, significantly enhancing water solubility and oxidative stability compared to the free base, which is prone to oxidation at the aniline-like nitrogen.
Synthetic Pathways
The synthesis of this compound is non-trivial due to the deactivated nature of the 3-position on the pyridine ring, which resists standard Nucleophilic Aromatic Substitution (SnAr). The industry-standard approach utilizes Palladium-Catalyzed Buchwald-Hartwig Amination .
Pathway Diagram (Graphviz)
Caption: Figure 1. Two-step synthesis via Buchwald-Hartwig coupling followed by acid-mediated Boc-deprotection.
Detailed Experimental Protocol
Step 1: Buchwald-Hartwig Coupling
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Reagents: Charge a reaction vessel with 3-bromopyridine (1.0 eq), tert-butyl piperidin-4-ylcarbamate (1.2 eq), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).
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Inertion: Evacuate and backfill with Argon (3 cycles).
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Solvent/Base: Add anhydrous Toluene (10 volumes) and Sodium tert-butoxide (1.5 eq).
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Reaction: Heat to 100°C for 12–16 hours. Monitor by LCMS for conversion of 3-bromopyridine.
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Workup: Cool to RT, filter through Celite to remove Palladium black. Concentrate filtrate.[2] Purify via flash chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate.
Step 2: Deprotection & Salt Formation
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Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 volumes).
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Acidification: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.
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Precipitation: Allow to warm to RT and stir for 4 hours. The product will precipitate as a white solid.
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Isolation: Filter the solid under N₂ atmosphere (hygroscopic). Wash with Et₂O. Dry under vacuum at 40°C.
Physicochemical Properties & Drug Design Utility[6]
pKa Profile and Ionization
Understanding the ionization state is critical for binding affinity predictions.
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Site A (Primary Amine): pKa ≈ 10.8. At physiological pH (7.4), this is >99.9% protonated (cationic). This often forms salt bridges with aspartate or glutamate residues in protein active sites.
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Site B (Pyridine Nitrogen): pKa ≈ 5.4. At pH 7.4, this is primarily neutral (~99%). However, in acidic lysosomes (pH 5.0), it becomes protonated, potentially aiding in lysosomal trapping or solubility.
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Site C (N1-Piperidine): pKa < 1.0. The lone pair is delocalized into the pyridine ring; it does not participate in acid-base chemistry under physiological conditions.
Solubility & Lipophilicity[1]
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LogP (Free Base): ~0.6 (Low lipophilicity).
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LogD (pH 7.4): ~ -1.5.
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Design Utility: This scaffold is an excellent "solubilizer." Replacing a phenyl ring with a pyridine-3-yl group typically lowers LogP by 1–1.5 units and introduces a specific H-bond acceptor vector, often improving metabolic stability by blocking P450 oxidation sites common on electron-rich phenyl rings.
Applications in Drug Discovery[7][8][9]
1. Kinase Inhibitors (Hinge Binding & Solvent Front)
In kinase inhibitors (e.g., Crizotinib analogs), the piperidine ring acts as a spacer to project the primary amine into the solvent front, where it can interact with water networks or specific residues like Asp/Glu.
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Mechanism: The pyridine ring often π-stacks with the gatekeeper residue or forms edge-to-face interactions within the ATP binding pocket.
2. GPCR Ligands
The 4-aminopiperidine motif is a "privileged structure" for GPCRs.
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Histamine H4 Antagonists: The primary amine mimics the imidazole nitrogen of histamine.
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Muscarinic Agonists: The cationic charge at C4 mimics the quaternary ammonium of acetylcholine.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The dihydrochloride salt is hygroscopic ; exposure to moisture will lead to "gumming" and difficulty in handling.
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Spill: Sweep up avoiding dust generation. Neutralize residues with dilute sodium bicarbonate solution before disposal.
References
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Sigma-Aldrich. 1-(pyridin-3-yl)piperidin-4-amine dihydrochloride Product Detail. Link (Accessed via search result 1.1).
- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for Buchwald conditions described in Section 3).
- Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. (Reference for LogP/Solubility properties of pyridine bioisosteres).
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PubChem. Compound Summary for 1-(Pyridin-3-yl)piperidin-4-amine. Link
